molecular formula C20H34 B3052788 6-Phenyltetradecane CAS No. 4534-55-8

6-Phenyltetradecane

Cat. No.: B3052788
CAS No.: 4534-55-8
M. Wt: 274.5 g/mol
InChI Key: MTDIFFBFSKQPIA-UHFFFAOYSA-N
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Description

6-Phenyltetradecane, also known as (1-Pentylnonyl)benzene, is an organic compound with the molecular formula C20H34 and a molecular weight of 274.49 g/mol . It is a member of the alkylbenzene family, characterized by a long alkyl chain attached to a benzene ring. This compound is known for its hydrophobic properties and is used in various industrial applications.

Scientific Research Applications

6-Phenyltetradecane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactivity.

    Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.

    Industry: Utilized as a surfactant and in the formulation of lubricants and detergents.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenyltetradecane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with a long-chain alkyl halide, such as tetradecyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts alkylation, and the product is purified through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-Phenyltetradecane primarily undergoes substitution reactions due to the presence of the benzene ring. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Halogenation of this compound can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Oxidation Reactions: Oxidation can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction Reactions: Reduction can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Halogenated derivatives of this compound.

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Hydrogenated derivatives with reduced aromaticity.

Mechanism of Action

The mechanism of action of 6-Phenyltetradecane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the function of membrane-bound proteins and signaling pathways. In industrial applications, its hydrophobic properties make it effective in reducing surface tension and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyltetradecane
  • 1-Phenyldodecane
  • 1-Phenyldecane

Uniqueness

6-Phenyltetradecane is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to shorter-chain alkylbenzenes, it has higher hydrophobicity and a different interaction profile with biological membranes and industrial formulations.

Properties

IUPAC Name

tetradecan-6-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34/c1-3-5-7-8-9-12-16-19(15-11-6-4-2)20-17-13-10-14-18-20/h10,13-14,17-19H,3-9,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDIFFBFSKQPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875290
Record name BENZENE, (1-PENTYLNONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-55-8
Record name Benzene, (1-pentylnonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-PENTYLNONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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